molecular formula C27H30O10 B569129 methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate CAS No. 1514669-21-6

methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate

Cat. No.: B569129
CAS No.: 1514669-21-6
M. Wt: 514.527
InChI Key: HHKXOKUGOZKYPR-JTNCFZDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is a novel rearranged phragmalin-type limonoid isolated from the plant Swietenia mahagoni. This compound has garnered significant attention due to its unique structure and notable antibacterial properties . The structure of this compound was established through extensive spectroscopic and X-ray crystallographic methods .

Mechanism of Action

Target of Action

Swietemahalactone is a novel rearranged phragmalin-type limonoid . It has been found to exhibit antibacterial activity , suggesting that its primary targets are bacterial cells.

Mode of Action

It is known to exhibit antibacterial activity

Biochemical Pathways

The key biogenetic pathway of Swietemahalactone is the semipinacol rearrangement . This suggests that Swietemahalactone may interfere with or alter certain biochemical pathways in bacteria, leading to its antibacterial effects.

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

Swietemahalactone has been found to exhibit antibacterial activity . This suggests that the molecular and cellular effects of Swietemahalactone’s action involve the inhibition of bacterial growth or survival.

Action Environment

Environmental factors can include a variety of physical, social, economic, cultural, technological, and policy-related aspects of the environment . These factors can influence the effectiveness of a drug in various ways, such as by affecting its stability, absorption, distribution, metabolism, and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is primarily isolated from the leaves and branches of Swietenia mahagoni. The plant material is extracted with methanol by refluxing at 80°C. The crude extract is then partitioned between water and various organic solvents such as n-hexane, ethyl acetate, and n-butanol .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically obtained through laboratory extraction and isolation processes from Swietenia mahagoni .

Chemical Reactions Analysis

Types of Reactions: methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The key biogenetic pathway involves a semipinacol rearrangement .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as 1,3,6-triacetyl swietemahalactone and 1,3,6-tris(4-bromobenzoyl)swietemahalactone .

Scientific Research Applications

methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate has a wide range of scientific research applications:

Comparison with Similar Compounds

methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate is unique among limonoids due to its rearranged phragmalin-type structure. Similar compounds include:

  • Swietenine
  • Swietenolide
  • Swietemacrophyllin

These compounds share structural similarities but differ in their specific biological activities and chemical properties .

methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[98001,504,806,10

Properties

IUPAC Name

methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O10/c1-22-7-5-13-24(3)17(16(29)19(30)34-4)23(2)11-25(24,32)20-26(13,37-21(31)27(20,23)33)14(22)9-15(28)36-18(22)12-6-8-35-10-12/h6,8-10,13,16-18,20,29,32-33H,5,7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKXOKUGOZKYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(C(C5(CC4(C6C3(C1=CC(=O)OC2C7=COC=C7)OC(=O)C65O)O)C)C(C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is unique about the structure of Swietemahalactone?

A2: Swietemahalactone is characterized as a rearranged phragmalin-type limonoid. [] This means its structure deviates from the typical phragmalin skeleton, likely due to a semipinacol rearrangement during its biosynthesis. This unique structural feature could be responsible for its observed antibacterial activity and warrants further investigation.

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